An In-depth Technical Guide to 2,9-Undecadiyne: Properties and Experimental Protocols
An In-depth Technical Guide to 2,9-Undecadiyne: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,9-Undecadiyne (CAS No. 1785-53-1) is a linear internal diyne that serves as a valuable building block in organic synthesis.[1] Its two alkyne functional groups, separated by a flexible seven-carbon chain, offer unique opportunities for constructing complex molecular architectures, including macrocycles and polymers. This guide provides a comprehensive overview of the known chemical and physical properties of 2,9-undecadiyne, along with detailed experimental protocols for its synthesis and key reactions, tailored for professionals in research and drug development.
Core Chemical and Physical Properties
The fundamental properties of 2,9-undecadiyne are summarized in the table below. These values are critical for reaction planning, purification, and material characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆ | [1] |
| Molecular Weight | 148.24 g/mol | [1] |
| IUPAC Name | Undeca-2,9-diyne | [2] |
| CAS Number | 1785-53-1 | [1] |
| Boiling Point | 112 °C at 15 mmHg208.6 °C at 760 mmHg (Predicted) | [3] |
| Density | 0.838 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.4690 | [3] |
| Melting Point | Not available | |
| Solubility | Not explicitly available, but as a hydrocarbon, it is expected to be soluble in nonpolar organic solvents and insoluble in water. |
Experimental Protocols
Detailed methodologies for the synthesis and reaction of 2,9-undecadiyne are crucial for its practical application. The following sections provide insights into common experimental procedures.
Synthesis of 2,9-Undecadiyne via Palladium-Catalyzed Coupling
General Procedure for Palladium-Catalyzed Synthesis of Unsymmetrical Diynes:
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Reaction Setup: To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne, the haloalkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a suitable solvent (e.g., THF or DMF).
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Base Addition: Add a suitable base, such as an amine (e.g., triethylamine or diisopropylamine), to the reaction mixture.
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired diyne.
Hydroboration-Oxidation of 2,9-Undecadiyne
The internal alkyne moieties of 2,9-undecadiyne can undergo hydroboration-oxidation to yield ketones. Due to the symmetrical nature of the starting material, this reaction is expected to produce undecane-2,10-dione. To control the reaction at the mono-hydroboration stage and to achieve high regioselectivity with internal alkynes, a sterically hindered borane reagent is often employed.
General Procedure for Hydroboration-Oxidation of an Internal Alkyne:
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Hydroboration Step:
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In a dry, inert atmosphere flask, dissolve the internal alkyne (2,9-undecadiyne) in a dry, aprotic solvent such as tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of a sterically hindered borane, such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), in THF to the alkyne solution.
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Allow the reaction mixture to stir at 0 °C and then warm to room temperature to ensure the completion of the hydroboration step.
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Oxidation Step:
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Cool the reaction mixture back to 0 °C.
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Carefully add an aqueous solution of a base, typically sodium hydroxide (NaOH).
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Slowly add hydrogen peroxide (H₂O₂) to the mixture, maintaining the temperature below 40 °C.
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Stir the reaction mixture at room temperature for several hours until the oxidation is complete.
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Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
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Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
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The resulting crude ketone can be purified by column chromatography or distillation.
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Logical Relationships and Workflows
The following diagrams illustrate the general synthetic and reaction pathways involving a generic internal diyne like 2,9-undecadiyne.
Conclusion
2,9-Undecadiyne is a versatile chemical intermediate with significant potential in various fields of chemical synthesis. This guide has provided a summary of its key physical and chemical properties and outlined general experimental protocols for its synthesis and a characteristic reaction. The provided workflows offer a visual representation of these chemical transformations. Further research to experimentally determine the melting point and solubility in various solvents would be beneficial for the broader scientific community. Researchers and professionals are encouraged to adapt the provided general methodologies to their specific needs, always adhering to safe laboratory practices.
References
- 1. 2,9-UNDECADIYNE | 1785-53-1 [amp.chemicalbook.com]
- 2. 2,9-Undecadiyne | C11H16 | CID 13351096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1785-53-1 CAS MSDS (2,9-UNDECADIYNE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2,9-UNDECADIYNE | CAS#:1785-53-1 | Chemsrc [chemsrc.com]
